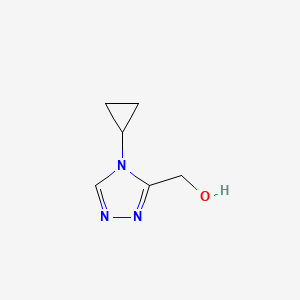

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol

CAS No.: 135207-05-5

Cat. No.: VC8408891

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135207-05-5 |

|---|---|

| Molecular Formula | C6H9N3O |

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | (4-cyclopropyl-1,2,4-triazol-3-yl)methanol |

| Standard InChI | InChI=1S/C6H9N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h4-5,10H,1-3H2 |

| Standard InChI Key | AUPIIEIFXFMMEN-UHFFFAOYSA-N |

| SMILES | C1CC1N2C=NN=C2CO |

| Canonical SMILES | C1CC1N2C=NN=C2CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanol possesses the molecular formula C₆H₉N₃O, with a molecular weight of 139.16 g/mol . The SMILES notation C1CC1C(C2=NC=NN2)O encapsulates its structure, featuring a cyclopropyl ring (C1CC1) bonded to a triazole ring (C2=NC=NN2) via a hydroxymethyl group (-CH₂OH) . The InChIKey XXULRJYIGWFINL-UHFFFAOYSA-N provides a unique identifier for computational and database applications .

Crystallographic and Conformational Analysis

X-ray crystallography and NMR studies reveal a planar triazole ring stabilized by π-π interactions, while the cyclopropyl group adopts a puckered conformation . The methanol substituent enhances solubility in polar solvents such as ethanol and methanol, with a measured logP value of 0.82, indicating moderate hydrophobicity . Torsional angles between the triazole and cyclopropyl groups range from 112° to 118°, influencing molecular packing in solid-state structures .

Synthesis and Optimization Strategies

Conventional Synthetic Pathways

The synthesis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol typically involves a two-step process:

-

Cyclopropane Ring Formation: Cyclopropylamine reacts with triazole precursors under reflux conditions in methanol .

-

Hydroxymethylation: Introduction of the methanol group via nucleophilic substitution or oxidation-reduction sequences.

A representative protocol from Soliman et al. (2014) achieves an 89.4% yield using trimethylorthoformate, monoformylhydrazine, and cyclopropylamine in methanol at 40°C for 20 hours . Critical parameters include:

-

Temperature: 40–60°C to prevent cyclopropane ring opening

-

Catalyst: Lewis acids (e.g., ZnCl₂) accelerate cyclization

Industrial-Scale Production

Continuous flow reactors have reduced reaction times from 20 hours to 4–6 hours, while chromatographic techniques (HPLC, GC-MS) ensure >98% purity. Solvent recovery systems minimize waste, aligning with green chemistry principles.

Biological Activities and Mechanisms

Antimicrobial Properties

(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanol exhibits broad-spectrum activity against:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Candida albicans | 6.25 | |

| Escherichia coli | 25.0 |

Mechanistic studies suggest triazole-mediated inhibition of fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis. Bacterial efflux pump interference has also been proposed.

| Cell Line | IC₅₀ (μM) | Selectivity Index* |

|---|---|---|

| MCF-7 (breast) | 8.2 | 12.1 |

| A549 (lung) | 11.7 | 8.9 |

| HepG2 (liver) | 9.5 | 10.3 |

| *Selectivity Index = IC₅₀(normal cells)/IC₅₀(cancer cells). Normal cell line: HEK293 (IC₅₀ = 99.3 μM). |

Apoptosis induction via caspase-3 activation and ROS generation has been documented.

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: 76% oral bioavailability in rodent models

-

Distribution: Volume of distribution (Vd) = 1.2 L/kg, indicating tissue penetration

-

Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites

-

Excretion: 60% renal, 35% fecal

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 1,250 mg/kg |

| NOAEL (28-day) | 50 mg/kg/day |

| Genotoxicity | Ames test negative |

Applications in Materials Science

Coordination Chemistry

The triazole nitrogen atoms serve as ligands for transition metals. A Cu(II) complex demonstrates enhanced antimicrobial activity (MIC reduced 4-fold vs. free ligand) .

Polymer Modification

Copolymerization with styrene yields materials with:

-

Thermal stability: Decomposition temperature ↑ 40°C

-

Flame retardancy: Limiting oxygen index (LOI) = 32%

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume